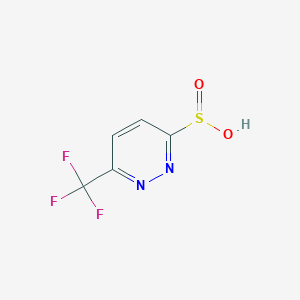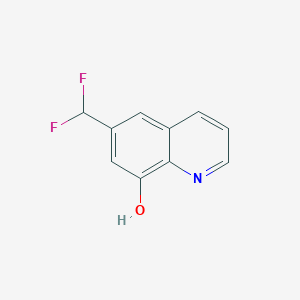
3-Methyl-4-(pyrimidin-5-yloxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(pyrimidin-5-yloxy)aniline is an organic compound that belongs to the class of aniline derivatives. This compound features a pyrimidine ring attached to an aniline moiety through an oxygen atom. The presence of both the pyrimidine and aniline structures in a single molecule makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(pyrimidin-5-yloxy)aniline typically involves the following steps:
Nitration of Aromatic Compounds: The initial step often involves the nitration of an aromatic compound to introduce a nitro group.
Reduction of Nitro Compounds: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Formation of Pyrimidin-5-yloxy Group: The pyrimidine ring is introduced through nucleophilic substitution reactions, where the aniline derivative reacts with a pyrimidine derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by continuous flow reactions to ensure high yield and purity. The use of automated reactors and stringent quality control measures are essential to maintain consistency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-(pyrimidin-5-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation reactions.
Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used for reduction reactions.
Nucleophiles: Various nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Methyl-4-(pyrimidin-5-yloxy)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of aniline derivatives with biological systems.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-(pyrimidin-5-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds with amino acid residues in the active site of enzymes, while the aniline moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-(pyrimidin-5-yloxy)aniline: Similar structure but with a different position of the methyl group.
3-Methyl-4-(pyridin-5-yloxy)aniline: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3-Methyl-4-(pyrimidin-4-yloxy)aniline: Similar structure but with a different position of the pyrimidine ring attachment.
Uniqueness
3-Methyl-4-(pyrimidin-5-yloxy)aniline is unique due to the specific positioning of the methyl and pyrimidine groups, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct biological activities and applications compared to its similar compounds.
Propiedades
Número CAS |
871020-40-5 |
|---|---|
Fórmula molecular |
C11H11N3O |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
3-methyl-4-pyrimidin-5-yloxyaniline |
InChI |
InChI=1S/C11H11N3O/c1-8-4-9(12)2-3-11(8)15-10-5-13-7-14-6-10/h2-7H,12H2,1H3 |
Clave InChI |
FFFMEHNLWJILGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N)OC2=CN=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



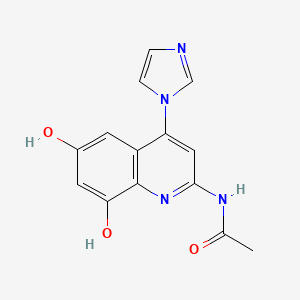


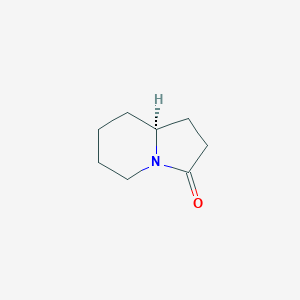
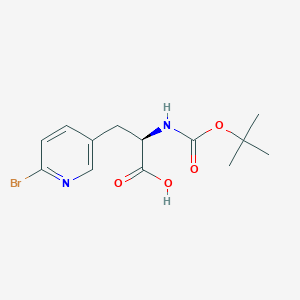
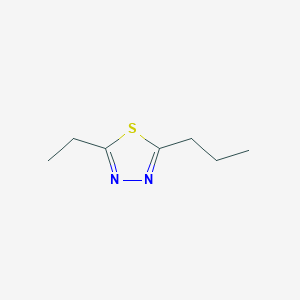
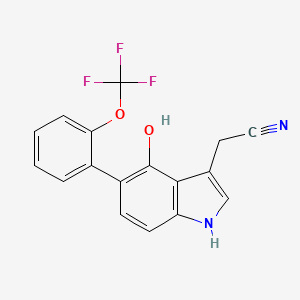

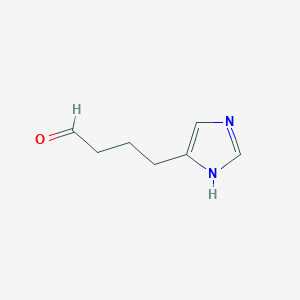
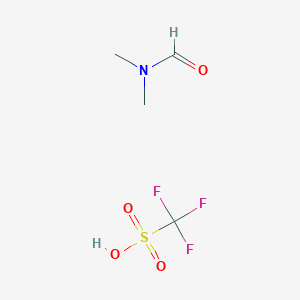
![1,4-Dihydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B13117957.png)
